(S)-3-(3-Bromo-4-fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
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Overview
Description
(3S)-3-(3-bromo-4-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a synthetic organic compound characterized by the presence of a bromine and fluorine-substituted phenyl ring, a tert-butoxycarbonyl-protected amino group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(3-bromo-4-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination and fluorination of a phenyl ring, followed by the introduction of a tert-butoxycarbonyl-protected amino group. The final step involves the formation of the propanoic acid moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous-flow synthesis and the use of packed-bed reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(3-bromo-4-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be facilitated by specific reagents under controlled conditions.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quaternary ammonium cations, while substitution reactions can yield a variety of substituted phenyl derivatives .
Scientific Research Applications
(3S)-3-(3-bromo-4-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3S)-3-(3-bromo-4-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluoropyridine-2-carboxylic acid: Shares similar structural features with the presence of bromine and fluorine atoms.
Dichloroanilines: Compounds with aniline rings substituted with chlorine atoms, used in the production of dyes and herbicides.
Uniqueness
(3S)-3-(3-bromo-4-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butoxycarbonyl-protected amino group and propanoic acid moiety make it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C14H17BrFNO4 |
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Molecular Weight |
362.19 g/mol |
IUPAC Name |
(3S)-3-(3-bromo-4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-10(16)9(15)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
InChI Key |
HPMIKWSDXIKHQI-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=C(C=C1)F)Br |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
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